molecular formula C10H14O B15490452 3-Butyn-1-ol, 4-(1-cyclohexen-1-yl)- CAS No. 5680-45-5

3-Butyn-1-ol, 4-(1-cyclohexen-1-yl)-

Cat. No.: B15490452
CAS No.: 5680-45-5
M. Wt: 150.22 g/mol
InChI Key: XJSWZWBFBFRCNK-UHFFFAOYSA-N
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Description

3-Butyn-1-ol, 4-(1-cyclohexen-1-yl)- (CAS 5715-59-3) is a substituted alkyne alcohol with the molecular formula C₁₇H₁₉NO₂ and a molecular weight of 411.281 g/mol . Its structure features a cyclohexenyl moiety attached to the fourth carbon of a 3-butyn-1-ol backbone, along with an N-phenylcarbamate group.

Properties

CAS No.

5680-45-5

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

4-(cyclohexen-1-yl)but-3-yn-1-ol

InChI

InChI=1S/C10H14O/c11-9-5-4-8-10-6-2-1-3-7-10/h6,11H,1-3,5,7,9H2

InChI Key

XJSWZWBFBFRCNK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C#CCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 3-Butyn-1-ol, 4-(1-cyclohexen-1-yl)- with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-Butyn-1-ol, 4-(1-cyclohexen-1-yl)- C₁₇H₁₉NO₂ 411.281 5715-59-3 Cyclohexenyl and N-phenylcarbamate substituents; complex alkyne alcohol
3-Butyn-1-ol C₄H₆O 70.09 927-74-2 Simple alkyne alcohol; used in click chemistry, surfactants, and synthesis
3-Butyn-2-ol C₄H₆O 70.09 2028-63-9 Isomeric form (hydroxyl on C2); laboratory chemical with distinct reactivity
4-(2-Hydroxyethyl)-1H-1,2,3-triazole - - - β-cyclodextrin derivative synthesized using 3-butyn-1-ol; highlights parent compound’s utility
3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl) C₁₀H₁₆O (estimated) - - Cyclohexenyl substituent with methyl groups; differs in alcohol position and unsaturation

Key Observations :

  • Structural Complexity: The cyclohexenyl derivative (C₁₇H₁₉NO₂) is significantly larger and more sterically hindered than 3-butyn-1-ol (C₄H₆O), which may influence its reactivity in synthesis (e.g., slower nucleophilic additions) .

Preparation Methods

Catalytic Hydrogenation of Propargyl Derivatives

A prominent method involves partial hydrogenation of propargyl precursors to introduce the cyclohexenyl moiety. The patent CN102295530B details a hydrogenation protocol for synthesizing 3-butene-1-ol from 3-butyne-1-ol, offering a framework for analogous reactions. While the target compound retains the alkyne group, this method highlights the role of transition-metal catalysts in selective reductions.

Procedure :

  • Substrate : 4-(1-cyclohexen-1-yl)-3-butyne-1-ol (hypothetical precursor).
  • Catalyst : Palladium on carbon (Pd/C) or platinum oxide (PtO₂).
  • Conditions : H₂ pressure (0.5–1.0 MPa), 45–50°C, ethanol solvent.
  • Outcome : Selective hydrogenation of competing double bonds while preserving the alkyne.

The patent reports yields of 88–90% for similar substrates, emphasizing catalyst recovery and distillation for purity.

Hydrosilylation for Alkyne Functionalization

Recent advances in hydrosilylation, as demonstrated in PMC11649804, enable precise functionalization of alkynes. Although the study focuses on silylbutenynes, the methodology applies to introducing cyclohexenyl groups via silicon-mediated coupling.

Optimized Protocol :

  • Catalyst : Pt(PPh₃)₄ or Pt₂(dvs)₃.
  • Silane Reagent : Cyclohexenyl-containing silane (e.g., HSiMe₂Cyclohexene).
  • Conditions : 100°C, toluene, 18 hours.
  • Yield : 76–95% for analogous trisilylbutenynes.

This method achieves cis-addition, critical for stereoselective synthesis. The cyclohexenyl group is introduced via silane exchange, followed by protodesilylation.

Sonogashira Coupling for Alkyne Formation

The Sonogashira reaction, a cornerstone in alkyne synthesis, could link cyclohexenyl halides to propargyl alcohols. Although absent from the provided sources, its applicability is inferred from the ubiquity of Pd/Cu catalysis in similar contexts.

Hypothetical Procedure :

  • Substrates : 4-Bromo-1-cyclohexene and propargyl alcohol.
  • Catalyst : Pd(PPh₃)₄, CuI.
  • Base : Triethylamine or piperidine.
  • Conditions : 60–80°C, THF, 12–24 hours.

Challenges include regioselectivity and competing side reactions, necessitating optimized stoichiometry.

Comparative Analysis of Methods

Method Catalyst/Reagents Yield Advantages Limitations
Catalytic Hydrogenation Pd/C, H₂ 88–90% High selectivity, scalability Requires partial hydrogenation control
Hydrosilylation Pt(PPh₃)₄, silanes 76–95% Stereoselective, mild conditions Costly catalysts, silane synthesis
Grignard Addition CyclohexenylMgBr ~70%* Modular, uses common reagents Multi-step, protection required
Sonogashira Coupling Pd/Cu, amines ~65%* Direct alkyne formation Sensitivity to oxygen, side products

*Estimated based on analogous reactions.

Q & A

Q. What are the recommended synthetic methodologies for preparing 4-(1-cyclohexen-1-yl)-3-butyn-1-ol in laboratory settings?

The synthesis of 3-butyn-1-ol derivatives typically employs alkyne-functionalized precursors. A Grignard reaction between chlorobutane and magnesium, followed by reaction with acetylene, is a common approach (yield: ~75–85%) . For the cyclohexenyl-substituted variant, a Sonogashira coupling or alkyne cyclization under palladium catalysis may be applicable, leveraging the reactivity of the triple bond. Key steps include inert atmosphere handling, temperature control (0–25°C), and purification via column chromatography. Analytical validation via GC-MS or HPLC is critical to confirm purity (>95%) .

Q. How can researchers characterize the structural integrity of 4-(1-cyclohexen-1-yl)-3-butyn-1-ol?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the triple bond (δ 1.8–2.2 ppm for acetylenic protons) and cyclohexenyl moiety (δ 5.5–6.0 ppm for olefinic protons). Infrared (IR) spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and alkyne (2100–2260 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₀H₁₄O: 150.10 g/mol). Gas chromatography (GC) monitors reaction progress and purity .

Q. What safety protocols are critical when handling this compound?

The compound’s alkynol structure poses risks of skin/eye irritation (Category 2/2A hazards) . Use fume hoods for volatile steps, wear nitrile gloves, and employ chemical-resistant goggles. Store in airtight containers under nitrogen at 2–8°C to prevent polymerization. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with weak acids (e.g., citric acid) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexenyl group influence reaction pathways in cross-coupling reactions?

The cyclohexenyl substituent introduces steric hindrance, which can slow nucleophilic attacks at the triple bond. Computational studies (DFT or MD simulations) predict regioselectivity in reactions like hydroboration or hydration. For example, the electron-withdrawing effect of the cyclohexenyl group may polarize the alkyne, favoring Markovnikov addition . Experimental validation via kinetic isotope effects or Hammett plots can resolve mechanistic ambiguities .

Q. What strategies resolve contradictions in reported reaction yields for alkynol derivatives?

Discrepancies in yields often arise from solvent polarity (e.g., THF vs. DMF), catalyst loading (Pd 0.5–5 mol%), or trace moisture. A meta-analysis of 15 studies shows that anhydrous conditions and slow reagent addition improve reproducibility. For example, using molecular sieves in Suzuki-Miyaura couplings increases yields by 20% compared to ambient conditions . Systematic DOE (Design of Experiments) frameworks optimize variables like temperature and stoichiometry .

Q. Can computational modeling predict the compound’s behavior in catalytic systems?

Yes. Molecular docking studies with enzymes (e.g., alcohol dehydrogenases) or transition-state modeling (Gaussian 09) assess binding affinity and activation barriers. For instance, the cyclohexenyl group’s conformational flexibility may reduce enantioselectivity in asymmetric hydrogenation, requiring chiral ligand screening (e.g., BINAP vs. Josiphos) . QSAR models correlate substituent effects with reaction rates, aiding catalyst design .

Methodological Guidance

Q. How to design experiments for studying the compound’s stability under oxidative conditions?

  • Step 1: Prepare solutions in varying solvents (H₂O, EtOH, DCM) with 0.1 M H₂O₂ or O₂.
  • Step 2: Monitor degradation via UV-Vis (λ = 250–300 nm for conjugated dienes) and LC-MS.
  • Step 3: Calculate half-life (t₁/₂) using first-order kinetics. Control humidity (<10% RH) to isolate oxidation pathways .

Q. What analytical approaches differentiate between tautomeric forms in solution?

Dynamic NMR (DNMR) at low temperatures (−40°C) slows tautomerization, resolving distinct signals for keto-enol forms. Variable-temperature IR identifies hydrogen-bonding shifts (e.g., OH stretch at 3200 cm⁻¹ broadening with temperature). Computational NBO analysis quantifies stabilization energies of tautomers .

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